molecular formula C14H16BF3KNO3 B12818546 Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate

Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate

Cat. No.: B12818546
M. Wt: 353.19 g/mol
InChI Key: JPEZCOKLJNJGID-UHFFFAOYSA-N
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Description

Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate is a chemical compound that belongs to the class of organotrifluoroborates. These compounds are known for their stability and versatility in various chemical reactions, particularly in the field of organic synthesis. The presence of the trifluoroborate group makes this compound highly reactive and useful in various coupling reactions, such as the Suzuki-Miyaura cross-coupling reaction.

Preparation Methods

The synthesis of Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate typically involves the reaction of the corresponding boronic acid with potassium trifluoroborate. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF). The reaction conditions often require heating to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding boronic acids or boronate esters.

    Reduction: Reduction reactions can convert the trifluoroborate group to other functional groups.

    Substitution: The trifluoroborate group can be substituted with other nucleophiles in the presence of suitable catalysts.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.

Common reagents and conditions used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as THF. The major products formed from these reactions depend on the specific reaction conditions and the nature of the reactants involved.

Scientific Research Applications

Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound can be used in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs and therapeutic agents, especially those targeting specific molecular pathways.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism by which Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate exerts its effects is primarily through its participation in coupling reactions. The trifluoroborate group acts as a nucleophile, reacting with electrophilic species in the presence of a catalyst. The molecular targets and pathways involved depend on the specific reaction and the nature of the other reactants.

Comparison with Similar Compounds

Potassium (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)trifluoroborate can be compared with other similar compounds, such as:

  • Potassium (1-(tert-butoxycarbonyl)piperidin-4-yl)trifluoroborate
  • Potassium (1-(tert-butoxycarbonyl)azetidin-3-yl)trifluoroborate
  • Potassium [[(tert-Butoxycarbonyl)amino]methyl]trifluoroborate

These compounds share the trifluoroborate group but differ in their core structures, which can influence their reactivity and applications. This compound is unique due to the presence of the indole ring, which can impart specific electronic and steric properties, making it suitable for particular reactions and applications.

Properties

Molecular Formula

C14H16BF3KNO3

Molecular Weight

353.19 g/mol

IUPAC Name

potassium;trifluoro-[5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boranuide

InChI

InChI=1S/C14H16BF3NO3.K/c1-14(2,3)22-13(20)19-11-6-5-10(21-4)7-9(11)8-12(19)15(16,17)18;/h5-8H,1-4H3;/q-1;+1

InChI Key

JPEZCOKLJNJGID-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC2=C(N1C(=O)OC(C)(C)C)C=CC(=C2)OC)(F)(F)F.[K+]

Origin of Product

United States

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